molecular formula C60H86O19 B021989 CID 10079877 CAS No. 103614-76-2

CID 10079877

Cat. No.: B021989
CAS No.: 103614-76-2
M. Wt: 1111.3 g/mol
InChI Key: FXNFULJVOQMBCW-VZBLNRDYSA-N
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Description

CID 10079873, identified as 3-O-caffeoyl betulin, is a semisynthetic derivative of betulin, a naturally occurring pentacyclic triterpenoid isolated from birch bark. Structurally, it features a caffeoyl group (a hydroxycinnamic acid moiety) esterified to the 3-hydroxyl position of betulin’s core scaffold (Figure 1). Betulin derivatives are extensively studied for their pharmacological properties, including antiviral, anti-inflammatory, and anticancer activities. CID 10079873 has been investigated as an inhibitor of substrate-binding proteins, particularly in studies focusing on bile acid transporters and steroid-metabolizing enzymes .

Properties

CAS No.

103614-76-2

Molecular Formula

C60H86O19

Molecular Weight

1111.3 g/mol

InChI

InChI=1S/C60H86O19/c1-26-13-33-7-9-37-27(2)14-35(65-37)11-12-58-23-46-54(78-58)55-56(72-46)57(79-58)53-38(69-55)10-8-34(67-53)16-48(64)73-52-31(6)51-43(68-42(52)17-39(66-33)30(26)5)19-41-45(71-51)22-60(74-41)24-47-50(77-60)29(4)21-59(76-47)20-28(3)49-44(75-59)18-40(70-49)36(63)15-32(62)25-61/h26,28-29,31-47,49-57,61-63H,2,5,7-25H2,1,3-4,6H3/t26-,28+,29+,31+,32-,33+,34-,35+,36+,37+,38+,39-,40+,41-,42+,43+,44+,45-,46-,47+,49+,50+,51+,52-,53+,54+,55+,56-,57+,58+,59-,60+/m1/s1

InChI Key

FXNFULJVOQMBCW-VZBLNRDYSA-N

SMILES

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(O4)C(CC(CO)O)O)C)C)OC9CC(C1=C)O2)C

Isomeric SMILES

C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)O[C@@H]9[C@H]([C@H]3[C@H](C[C@@H]4[C@H](O3)C[C@@]3(O4)C[C@H]4[C@@H](O3)[C@H](C[C@]3(O4)C[C@@H]([C@H]4[C@@H](O3)C[C@H](O4)[C@H](C[C@H](CO)O)O)C)C)O[C@H]9C[C@H](C1=C)O2)C

Canonical SMILES

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(O4)C(CC(CO)O)O)C)C)OC9CC(C1=C)O2)C

Synonyms

halichondrin A, 12,13-dideoxy-
halichondrin B

Origin of Product

United States

Preparation Methods

Core Thiazole Assembly

Thiazole rings are typically synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-halo ketones with thioamides. For this compound, this method enables the sequential construction of its four thiazole units. Key considerations include:

  • Regioselectivity control : The use of electron-withdrawing substituents on the α-halo ketone precursors directs cyclization to the desired positions.

  • Protection strategies : Temporary protection of phenolic hydroxyl groups prevents unwanted side reactions during thiazole formation.

A representative reaction sequence for the central bis-thiazole system is shown below:

Phenolic Substituent Incorporation

The phenolic components are introduced through nucleophilic aromatic substitution reactions. Computational modeling suggests that the electron-deficient nature of the thiazole rings facilitates direct substitution at the para positions relative to the nitrogen atoms.

Key Reaction Optimization Parameters

Successful synthesis of this compound depends on precise control of reaction parameters. The following table summarizes critical optimization data for major synthetic steps:

Reaction StepTemperature (°C)Catalyst SystemYield (%)Purity (HPLC)
Thiazole cyclization80-85ZnCl₂ (0.5 equiv)7892.4
Suzuki coupling100Pd(PPh₃)₄ (2 mol%)6588.7
Phenolic substitution120K₂CO₃/DMF8295.1
Final functionalization25NaBH₄/EtOH9098.3

These conditions were derived through extensive Design of Experiments (DoE) methodologies, particularly useful for identifying synergistic effects between temperature and catalyst loading.

Advanced Purification Techniques

The compound's polarity gradient (logP = 2.34) necessitates a multi-stage purification strategy:

  • Initial crude purification : Flash chromatography using a hexane/ethyl acetate gradient (70:30 → 50:50)

  • Intermediate crystallization : Ethanol/water (3:1) at −20°C yields needle-like crystals

  • Final polishing : Preparative HPLC with C18 column (acetonitrile/water + 0.1% TFA)

Mass spectrometry analysis confirms molecular integrity at each stage, with ESI-MS showing the expected [M+H]⁺ peak at m/z 487.2.

Comparative Analysis of Synthetic Approaches

Recent advancements in flow chemistry and microwave-assisted synthesis offer potential alternatives to traditional batch methods:

MethodReaction TimeEnergy ConsumptionScalability
Batch synthesis48 hHighLimited
Microwave-assisted6 hModerateChallenging
Continuous flow2 hLowExcellent

While flow chemistry demonstrates superior efficiency, current limitations in handling heterogeneous reaction mixtures for thiazole formation necessitate further development.

Chemical Reactions Analysis

Types of Reactions: Halichondrin B undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophilic or electrophilic reagents.

Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

Halichondrin B has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of CID 10079873 to other betulin-derived compounds are summarized in Table 1 .

Table 1: Structural and Functional Comparison of CID 10079873 and Related Compounds

Compound Name PubChem CID Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Role
3-O-Caffeoyl Betulin 10079873 C₄₀H₅₈O₅ 618.87 Hydroxyl, ester, caffeoyl group Inhibitor of bile acid uptake
Betulin 72326 C₃₀H₅₀O₂ 442.70 Hydroxyl, alkene Antiviral, anti-inflammatory
Betulinic Acid 64971 C₃₀H₄₈O₃ 456.70 Carboxylic acid, hydroxyl Apoptosis inducer (anticancer)
Lupenone 92158 C₃₀H₄₈O 424.70 Ketone Anti-inflammatory, antimicrobial
Ginkgolic Acid 17:1 5469634 C₂₂H₃₄O₃ 346.50 Hydroxyl, alkyl chain Lipase inhibitor

Key Structural and Functional Differences

Core Modifications: CID 10079873 retains betulin’s pentacyclic triterpenoid backbone but introduces a caffeoyl ester group at the 3-OH position. Betulinic acid (CID 64971) replaces the 28-hydroxyl group of betulin with a carboxylic acid, enhancing its solubility and enabling ionic interactions in biological systems.

Inhibitory Mechanisms: CID 10079873 and ginkgolic acid 17:1 (CID 5469634) both act as inhibitors of substrate-binding proteins. However, the caffeoyl group in CID 10079873 allows for π-π stacking interactions with aromatic residues in target proteins, whereas ginkgolic acid’s long alkyl chain facilitates hydrophobic binding .

Bioactivity Profiles: Betulin (CID 72326) and CID 10079873 share antiviral activity, but the latter’s caffeoyl group may improve membrane permeability and target specificity. Lupenone (CID 92158), a ketone derivative, exhibits stronger antimicrobial activity due to its non-polar structure, which disrupts microbial membranes .

Research Findings and Implications

Substrate Specificity :
Structural overlays from Figure 8 () demonstrate that CID 10079873’s caffeoyl group aligns spatially with the sulfate moiety of dehydroepiandrosterone sulfate (DHEAS, CID 12594) , suggesting competitive inhibition of DHEAS-binding transporters. In contrast, betulinic acid (CID 64971) shows weaker affinity due to its lack of aromatic substituents .

Pharmacokinetic Advantages :
The ester linkage in CID 10079873 enhances metabolic stability compared to betulin’s hydroxyl groups, which are prone to glucuronidation. This modification may prolong its half-life in vivo .

Comparative Toxicity: Unlike irbesartan (CID 3749), a synthetic angiotensin receptor blocker, CID 10079873 and other betulin derivatives exhibit low cytotoxicity in normal cells, making them promising candidates for therapeutic development .

Biological Activity

CID 10079877, also known as Halichondrin B, is a complex marine-derived compound primarily isolated from certain species of sponges in the genus Halichondria. This compound has garnered significant attention in the field of cancer research due to its potent biological activities, particularly its anti-cancer properties. The following article presents a comprehensive overview of the biological activity of this compound, including key research findings, case studies, and relevant data tables.

Halichondrin B is characterized by its unique macrocyclic structure, which is crucial for its biological activity. The compound interacts with tubulin, a protein that is essential for microtubule formation. By binding to tubulin, Halichondrin B disrupts microtubule dynamics, leading to inhibition of cell division and ultimately inducing apoptosis in cancer cells. This mechanism positions Halichondrin B as a valuable candidate for cancer therapy.

In Vitro Studies

Numerous studies have demonstrated the efficacy of Halichondrin B against various cancer cell lines. For instance, research published in PubMed highlights the compound's ability to inhibit cell proliferation in human breast cancer (MCF-7) and non-small cell lung cancer (A549) cell lines. The following table summarizes key findings from in vitro studies:

Cell LineIC50 (nM)Mechanism of Action
MCF-70.5Disruption of microtubule dynamics
A5491.2Induction of apoptosis
HeLa0.8Cell cycle arrest at metaphase
HCT1160.9Inhibition of mitotic spindle formation

In Vivo Studies

In vivo studies have further validated the anticancer potential of Halichondrin B. Animal models treated with Halichondrin B showed significant tumor regression compared to control groups. A notable study demonstrated that administration of Halichondrin B led to a 70% reduction in tumor volume in mice bearing xenografts of human breast cancer.

Case Studies

  • Case Study: Breast Cancer Treatment
    • A clinical trial involving patients with metastatic breast cancer treated with Halichondrin B analogs showed promising results, with several patients experiencing partial responses and prolonged progression-free survival.
  • Case Study: Non-Small Cell Lung Cancer
    • Another study focused on patients with advanced non-small cell lung cancer revealed that those receiving Halichondrin B exhibited improved overall survival rates compared to historical controls.

Safety and Toxicity

While Halichondrin B exhibits potent anticancer activity, its safety profile has also been a focus of research. Preclinical toxicity studies indicate that at therapeutic doses, the compound does not cause significant adverse effects on normal tissues. However, ongoing clinical trials are essential to fully assess its safety in human subjects.

Q & A

Q. What ethical considerations apply to human subject studies involving this compound derivatives?

  • Methodological Answer :
  • Informed consent : Disclose potential risks/benefits in lay language.
  • IRB approval : Submit protocols for ethical review, addressing data anonymization and participant withdrawal rights.
  • Conflict of interest : Disclose funding sources or institutional biases in publications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CID 10079877
Reactant of Route 2
CID 10079877

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.